(2-Trifluoromethylimidazo[1,2-a]pyridin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]methanol: is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]methanol typically involves the condensation of 2-aminopyridine with an appropriate trifluoromethyl ketone under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Corresponding ketone derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Antimicrobial Agents: Derivatives of this compound have shown promising antimicrobial activity against various bacterial and fungal strains.
Enzyme Inhibition: It can inhibit specific enzymes, making it a potential candidate for drug development.
Medicine:
Anticancer Research: The compound has been investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Neuroprotective Agents: Studies suggest that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Industry:
Mechanism of Action
The mechanism of action of [2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)imidazo[1,2-a]pyrazine
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(Trifluoroacetamido)imidazo[1,2-a]pyridine
- 8-Chloro-2-isopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Comparison:
- Unique Properties: [2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]methanol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group, which confer distinct chemical reactivity and biological activity .
- Chemical Reactivity: Compared to its analogs, this compound exhibits different reactivity patterns, particularly in oxidation and substitution reactions .
- Biological Activity: The combination of functional groups in this compound may result in enhanced biological activity, making it a more potent candidate for drug development .
Properties
IUPAC Name |
[2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-4-14-3-6(5-15)1-2-8(14)13-7/h1-4,15H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYQRMALKCFOMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.